molecular formula C8H5Br2N B1343017 2-(2,6-Dibromophenyl)acetonitrile CAS No. 67197-53-9

2-(2,6-Dibromophenyl)acetonitrile

Cat. No.: B1343017
CAS No.: 67197-53-9
M. Wt: 274.94 g/mol
InChI Key: OEJZMMCGURACCJ-UHFFFAOYSA-N
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Description

2-(2,6-Dibromophenyl)acetonitrile is an organic compound with the chemical formula C8H5Br2N. It is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is commonly used as a reagent and intermediate in organic synthesis due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2,6-Dibromophenyl)acetonitrile typically involves the reaction of 2,6-dibromophenyl ketone with acetonitrile under alkaline conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dibromophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetonitriles, while oxidation and reduction can produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

2-(2,6-Dibromophenyl)acetonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2,6-Dibromophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atoms and the acetonitrile group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromobenzyl cyanide
  • 2,6-Dibromophenylacetonitrile
  • 2,6-Dibromobenzeneacetonitrile

Uniqueness

2-(2,6-Dibromophenyl)acetonitrile is unique due to its specific substitution pattern and the presence of both bromine atoms and an acetonitrile group. This combination imparts distinct chemical properties, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

2-(2,6-dibromophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJZMMCGURACCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618762
Record name (2,6-Dibromophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67197-53-9
Record name (2,6-Dibromophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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